REACTION_CXSMILES
|
Cl.NO.[C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:18])[CH:13]=[CH:14][N:15](C)C)=[CH:8][CH:7]=1)#[N:5]>CO.O>[O:18]1[C:12]([C:9]2[CH:10]=[CH:11][C:6]([C:4]#[N:5])=[CH:7][CH:8]=2)=[CH:13][CH:14]=[N:15]1 |f:0.1|
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
55.96 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C(C=CN(C)C)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (5×150 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC=C1C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |